5-(3-Methylphenyl)-4H-1,2,4-triazol-3-amine
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Overview
Description
Synthesis Analysis
The synthesis of 1,2,4-triazole derivatives often involves the reaction of various ester ethoxycarbonylhydrazones with primary amines. A specific example involves the synthesis of 4-amino-5-(4-chlorophenyl)-2,4-dihydro-3H-1,2,4-triazol-3-one derivatives, showcasing the versatility of the synthetic approaches towards triazole derivatives (Bektaş et al., 2010). These methods highlight the broad synthetic adaptability of the triazole core, enabling the introduction of various functional groups to achieve desired chemical and biological properties.
Molecular Structure Analysis
The molecular structure of triazole derivatives, including 5-(3-Methylphenyl)-4H-1,2,4-triazol-3-amine, often features significant conformational aspects that influence their chemical behavior and interaction with biological targets. For instance, the molecule of a related triazole compound was found to have an antiperiplanar conformation, facilitating the formation of two-dimensional networks via hydrogen bonds, which could be pivotal for its biological activities (Li et al., 2012).
Chemical Reactions and Properties
The reactivity of 1,2,4-triazole derivatives enables a variety of chemical transformations, leading to a diverse range of compounds with potential biological activity. The facile synthesis of N-(5-(Substitutedphenyl)-4,5-dihydro-1H-pyrazol-3-yl)-4H-1,2,4-triazol-4-amine from 4-Amino-4H-1,2,4-triazole illustrates the chemical versatility of triazoles (Panchal & Patel, 2011). These reactions are essential for creating compounds with tailored properties for specific applications.
Scientific Research Applications
Antimicrobial Activities
Research has shown that derivatives of 1,2,4-triazole, including compounds structurally related to 5-(3-Methylphenyl)-4H-1,2,4-triazol-3-amine, exhibit antimicrobial activities. For example, novel 4,5-disubstituted-2,4-dihydro-3H-1,2,4-triazol-3-one derivatives have been synthesized and demonstrated good or moderate activities against test microorganisms (Bektaş et al., 2007). Similarly, other studies have synthesized new 1,2,4-triazole derivatives and evaluated their antimicrobial properties, confirming significant activity against various bacterial and fungal strains (Kaneria et al., 2016).
Antioxidative Activity
A study on S-substituted derivatives of 1,2,4-triazole-thiones, which are chemically related to 5-(3-Methylphenyl)-4H-1,2,4-triazol-3-amine, revealed that these compounds exhibit significant antioxidative activity. One derivative, in particular, showed antioxidant activity 2.5 times higher than the antibiotic control, indicating the potential for applications in areas requiring antioxidative properties (Tumosienė et al., 2014).
Crystallographic and Structural Analysis
Crystallographic studies have been conducted on compounds structurally similar to 5-(3-Methylphenyl)-4H-1,2,4-triazol-3-amine. For example, the study of the crystal structure of 3-phenyl-1H-1,2,4-triazol-5-amine and 5-phenyl-1H-1,2,4-triazol-3-amine revealed significant insights into the planarity and dihedral angles of these molecules, which can be informative for understanding the structural characteristics of related triazole compounds (Dolzhenko et al., 2008).
Corrosion Inhibition
Triazole derivatives have been explored for their corrosion inhibition properties. Research on benzimidazole derivatives of 1,2,4-triazole has demonstrated their effectiveness in inhibiting corrosion of mild steel in acidic environments, highlighting the potential of such compounds in industrial applications (Yadav et al., 2013).
Bioimaging Applications
Triazole-based compounds have also been developed as efficient fluorescent chemosensors, demonstrating selectivity and sensitivity in detecting metal ions like Zn2+. This application is particularly relevant in bioimaging, where such probes can be used for intracellular imaging with good cell permeability and biocompatibility (Iniya et al., 2014).
Mechanism of Action
Target of Action
The primary targets of the compound “5-(3-Methylphenyl)-4H-1,2,4-triazol-3-amine” are currently unknown. This compound is structurally similar to other triazole derivatives, which are known to interact with a variety of biological targets . .
Mode of Action
Based on the structural similarity to other triazole derivatives, it can be hypothesized that this compound may interact with its targets through non-covalent interactions such as hydrogen bonding, π-π stacking, and van der waals forces .
Biochemical Pathways
Other triazole derivatives have been shown to affect various biochemical pathways, including those involved in cell signaling, protein synthesis, and enzymatic reactions .
Result of Action
Other triazole derivatives have been shown to have various biological activities, including antiviral, anti-inflammatory, and anticancer effects .
Future Directions
properties
IUPAC Name |
5-(3-methylphenyl)-1H-1,2,4-triazol-3-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N4/c1-6-3-2-4-7(5-6)8-11-9(10)13-12-8/h2-5H,1H3,(H3,10,11,12,13) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DTWHVCOHVMHZSC-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2=NC(=NN2)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80350590 |
Source
|
Record name | 5-(3-Methylphenyl)-1H-1,2,4-triazol-3-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80350590 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.20 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
59301-24-5 |
Source
|
Record name | 3-(3-Methylphenyl)-1H-1,2,4-triazol-5-amine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=59301-24-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-(3-Methylphenyl)-1H-1,2,4-triazol-3-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80350590 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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